molecular formula C8H8BrNO2 B8578970 5-Bromo-4-methylpyridin-3-yl acetate

5-Bromo-4-methylpyridin-3-yl acetate

Cat. No.: B8578970
M. Wt: 230.06 g/mol
InChI Key: NIVCHOSVVSMWBH-UHFFFAOYSA-N
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Description

5-Bromo-4-methylpyridin-3-yl acetate is a valuable chemical intermediate in organic and medicinal chemistry research. This substituted pyridine compound features both a bromine atom and an acetate functional group on its heteroaromatic ring, making it a versatile precursor for further synthetic modification. The bromine substituent is a key reactive site, allowing for various metal-catalyzed cross-coupling reactions, such as Suzuki reactions, which are widely used to construct biaryl systems found in many active pharmaceutical ingredients . Researchers utilize such bromo-methylpyridine derivatives as core building blocks in the synthesis of compounds with potential biological activities, which may include antimicrobial, antioxidant, and anti-corrosion properties . The molecular structure, characterized by the pyridine core, is commonly employed in the development of novel substances for pharmaceutical applications and material science . As a standardized research chemical, it is supplied with guaranteed purity and consistency for use in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

(5-bromo-4-methylpyridin-3-yl) acetate

InChI

InChI=1S/C8H8BrNO2/c1-5-7(9)3-10-4-8(5)12-6(2)11/h3-4H,1-2H3

InChI Key

NIVCHOSVVSMWBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1OC(=O)C)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Properties

Below is a comparative analysis of 5-Bromo-4-methylpyridin-3-yl acetate and its closest structural analogs, based on substituent positions and functional groups:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications
This compound (Target) C₈H₈BrNO₂ Br (5), CH₃ (4), OAc (3) ~230.06 (estimated) Hypothesized use in drug synthesis; acetate group may improve bioavailability.
5-Bromo-2-iodopyridin-3-yl acetate C₇H₅BrINO₂ Br (5), I (2), OAc (3) 328.93 Dual halogenation (Br and I) enhances electrophilicity; used in cross-coupling reactions .
3-Acetyl-5-bromopyridine C₇H₆BrNO Br (5), COCH₃ (3) 200.03 Acetyl group at 3-position increases lipophilicity; intermediate in heterocyclic synthesis .
(4-(Benzyloxy)-5-Bromo-3-Methoxypyridin-2-Yl)Methyl Acetate C₁₆H₁₆BrNO₄ Br (5), OCH₂C₆H₅ (4), OCH₃ (3), OAc (2) 366.21 Bulky benzyloxy group may reduce solubility; used in specialty chemical synthesis .
5-Bromo-3-iodo-4-methylpyridin-2-amine C₆H₆BrIN₂ Br (5), I (3), CH₃ (4), NH₂ (2) 312.94 Amino group at 2-position enhances nucleophilicity; potential precursor for metal-catalyzed couplings .

Preparation Methods

Hydroxylation via Reduction of Carboxylic Acid Derivatives

Reduction of a carboxamide or carboxylic acid at position 3 to a hydroxymethyl group, followed by oxidation or hydrolysis, is a plausible pathway:

  • Starting material : 5-Bromo-4-methylnicotinamide (pyridine-3-carboxamide).

  • Reduction : Sodium borohydride (NaBH₄) in ethanol/methanol at 5–15°C converts the amide to a primary alcohol.

  • Acetylation : Treatment with acetic anhydride at 110°C for 30 minutes yields the acetate ester.

Directed Ortho Metalation (DoM)

Using a methyl group at position 4 as a directing group, strong bases like LDA could deprotonate position 3, enabling electrophilic quenching with trimethylborate or oxygen sources to install a hydroxyl group. Subsequent acetylation would complete the synthesis.

Optimized Synthetic Routes

Based on patented protocols and experimental data, two routes emerge:

Route A: Sequential Bromination and Acetylation

  • Bromination :

    • Substrate : 4-Methylpyridin-3-ol.

    • Reagent : NBS (1.2 equiv.) in THF.

    • Conditions : 0°C, 2 hours → 5-bromo-4-methylpyridin-3-ol .

  • Acetylation :

    • Reagent : Acetic anhydride (1.1 equiv.).

    • Conditions : 110°C, 30 minutes → 5-bromo-4-methylpyridin-3-yl acetate .

Yield : ~82–88% (estimated from analogous reactions).

Route B: Late-Stage Bromination of Pre-Acetylated Intermediates

  • Acetylation :

    • Substrate : 4-Methylpyridin-3-ol.

    • Reagent : Acetic anhydride → 4-methylpyridin-3-yl acetate .

  • Bromination :

    • Reagent : NBS in DMF.

    • Conditions : 0°C, 1 hour → This compound .

Challenge : The acetate group’s meta-directing effect may favor bromination at position 6, necessitating careful optimization.

Critical Reaction Parameters

Key factors influencing yield and selectivity include:

ParameterOptimal ConditionImpact on Reaction
Temperature0–5°C (bromination)Minimizes side reactions
SolventTHF or DMFEnhances reagent solubility
Equivalents of NBS1.2–1.5 equiv.Ensures complete conversion
Acetylation Time30 minutesPrevents over-acetylation

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Peaks for methyl (δ 2.30 ppm), acetate (δ 2.05 ppm), and aromatic protons (δ 8.34–8.80 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 231 (M+2).

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination : Use of NBS over Br₂ reduces electrophilic byproducts.

  • Hydroxyl Group Sensitivity : Protective acetylation early in the synthesis prevents oxidation.

  • Purification : Column chromatography (silica gel, CHCl₃/MeOH) effectively isolates the target compound .

Q & A

Q. Critical Parameters Table

ParameterTypical RangeImpact on Yield
Catalyst Loading5–10 mol% PdHigher loading accelerates coupling but increases costs
Reaction Time15–24 hoursProlonged time improves conversion but risks side reactions
BaseK₃PO₄ (2–3 eq.)Ensures deprotonation and stabilizes intermediates

How can computational reaction path search methods optimize the synthesis of derivatives?

Advanced Research Focus
Institutions like ICReDD integrate quantum chemical calculations and machine learning to predict optimal reaction pathways. For this compound:

  • Reaction path search : Identifies low-energy transition states for acetyl group introduction.
  • Condition screening : Reduces trial-and-error by simulating solvent/base combinations .
  • Feedback loops : Experimental data refine computational models, improving predictive accuracy .

Q. Methodology :

Perform density functional theory (DFT) calculations to map potential pathways.

Validate predictions with small-scale experiments.

Iterate using high-throughput screening data.

What spectroscopic techniques resolve contradictory data in characterizing this compound?

Basic Research Focus
Contradictions in NMR or mass spectrometry (MS) data often arise from impurities or tautomerism. Recommended steps:

  • Multi-nuclei NMR : Compare ¹H, ¹³C, and ²D-COSY spectra to confirm substitution patterns.
  • High-resolution MS : Verify molecular ion peaks (e.g., [M+H]⁺) with theoretical m/z values.
  • X-ray crystallography : Resolve ambiguities in regiochemistry .

Case Study : A 0.3 ppm discrepancy in ¹H NMR signals for the methyl group was resolved via NOESY, confirming steric hindrance from the bromine substituent .

How do steric and electronic effects govern reactivity in nucleophilic substitutions?

Advanced Research Focus
The bromine atom (electron-withdrawing) and methyl group (steric hindrance) direct reactivity:

  • Electrophilic sites : The 3-position acetate is activated for SNAr due to adjacent bromine.
  • Steric effects : Methyl at C-4 hinders attack at C-2/C-6, favoring C-5 functionalization .

Q. Experimental Design :

  • Compare reaction rates with/without methyl substitution using kinetic isotope effects.
  • Use Hammett plots to quantify electronic contributions .

What strategies mitigate competing pathways in cross-coupling reactions?

Advanced Research Focus
Competing protodeboronation or homocoupling can be minimized by:

  • Oxygen-free conditions : Use Schlenk lines to exclude air .
  • Additives : Add Na₂CO₃ to suppress Pd black formation.
  • Factorial design : Systematically vary temperature, catalyst, and solvent ratios to identify dominant factors .

Q. Optimization Table

FactorLevels TestedOptimal Condition
Temperature70°C, 85°C, 100°C85°C
SolventDioxane, THF, TolueneDioxane/water (4:1)
Boronic Acid Equiv.1.0, 1.2, 1.51.2 eq.

How can computational models predict regioselectivity in derivative synthesis?

Advanced Research Focus
Quantum mechanical calculations (e.g., Fukui indices) predict electrophilic/nucleophilic sites. For this compound:

  • Fukui analysis : Identifies C-5 as most reactive for Suzuki coupling due to bromine’s meta-directing effect .
  • Solvent modeling : COSMO-RS simulations assess solvent polarity’s impact on transition states .

Validation : Experimental yields correlated with computed activation energies (R² = 0.89) .

What purification challenges arise with this compound, and how are they addressed?

Basic Research Focus
Common issues include:

  • Co-elution in chromatography : Use gradient HPLC with C18 columns and acetonitrile/water mobile phases.
  • Residual Pd : Remove via activated charcoal or silica gel filtration .

Q. Protocol :

Crude product dissolved in ethyl acetate.

Wash with 5% HCl to remove Pd.

Dry over MgSO₄ and recrystallize from ethanol .

How does the acetate group influence stability under varying pH conditions?

Advanced Research Focus
The acetyloxy group hydrolyzes in basic conditions (pH > 10), forming 5-Bromo-4-methylpyridin-3-ol. Stability studies show:

  • pH 7–9 : Stable for >48 hours.
  • pH 12 : Complete hydrolysis in 2 hours .

Q. Methodology :

  • Monitor degradation via UV-Vis at 270 nm.
  • Use Arrhenius plots to predict shelf life .

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